molecular formula C10H16O4 B2655091 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid CAS No. 1547039-39-3

1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid

Cat. No. B2655091
M. Wt: 200.234
InChI Key: OZDLTPZBZMCAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid is a chemical compound with the CAS Number: 1547039-39-3 . It has a molecular weight of 200.23 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives, including 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid, involves complex processes . These compounds exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid has been explored using supersonic-jet Fourier transform microwave spectroscopy . The most stable structures of the monomer were observed and assigned .


Chemical Reactions Analysis

The chemical reactions of 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid involve interactions with water molecules . The first water molecule links to the monomer through an O w H⋯O hydrogen bond .


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 200.23 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Spirocyclization Synthesis

A new spirocyclization method has been developed for synthesizing derivatives of 1,7-dioxaspiro[5.5]undecanes, which are closely related to 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid. This method involves a reaction with exo-glycal and aryl alcohols or thiophenols, utilizing Lewis acid BF 3 ·OEt 2 . The process includes tandem Ferrier rearrangement, glycosylation, and Friedel–Crafts alkylation, yielding products efficiently (Lin et al., 2010).

Spiroketal Stereochemistry and Reactions

Research into the stereochemistry and reactions of simple spiroketals, including 1,7-dioxaspiro[5.5]undecane, has been conducted. This study involved bromination and dehydrobromination processes to understand the stereochemistry better and potentially aid in synthesizing α-bromine-containing spiroketal metabolites (Lawson et al., 1993).

Crystal Structure and Thermodynamics

A derivative of 1,5-dioxaspiro[5.5]undecane, coupled with a benzimidazole moiety, has been analyzed for its crystal structure and thermodynamic properties. Quantum chemical computations and theoretical simulations were utilized to understand the molecular structure and properties of this compound, which is structurally related to 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid (Zeng et al., 2021).

Synthesis of Antiviral Acyclonucleosides

An efficient synthesis method for 9-(2-hydroxyethyl)-7,11-dioxaspiro[5,5] undecane, a related compound, has been described. This method is significant in preparing antiviral acyclonucleosides, highlighting the pharmaceutical potential of similar compounds (Pardhasaradhi et al., 1998).

Ring-Closing Metathesis and Rearrangement

The synthesis of 1,7-dioxaspiro[5.5]undecane systems via ring-closing metathesis and rearrangement has been explored. This method rapidly constructs bicyclic acetal intermediates, providing insights into the synthesis of spiroketal systems, which are structurally related to 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid (Keller et al., 2002).

Enantioselective Synthesis

Enantioselective synthesis methods have been developed for sex pheromones like 1,7-Dioxaspiro[5.5]undecane, providing insights into asymmetric synthesis techniques that could be applicable to similar compounds, including 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid (Iwata et al., 1985).

Safety And Hazards

The safety information for 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 .

properties

IUPAC Name

1,4-dioxaspiro[5.5]undecane-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)8-1-3-10(4-2-8)7-13-5-6-14-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDLTPZBZMCAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid

CAS RN

1547039-39-3
Record name 1,4-dioxaspiro[5.5]undecane-9-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
AV Bondarenko, AA Tolmachev, BV Vashchenko… - …, 2018 - thieme-connect.com
An approach to the preparation of 2-mono-, 2,2- and 2,3-disubstituted 1,4-dioxane derivatives is described. The reaction sequence commences from readily available epoxides, in most …
Number of citations: 6 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.